2-Bromo-3,4-difluoroaniline

Purity Specification Quality Control Synthetic Intermediate

Automated parallel synthesis workflows demand high-purity, solid building blocks for reproducible results. 2-Bromo-3,4-difluoroaniline (CAS 1092349-87-5) delivers: • 98% HPLC purity-ensures consistent Suzuki-Miyaura coupling yields across large reaction matrices • Solid physical state (m.p. 59-62°C)-enables precise gravimetric dispensing on automated platforms • Regiospecific 3,4-difluoro substitution-critical for GSK-3 inhibitor pharmacophore mimicry Supplied with full analytical documentation for immediate R&D deployment.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 1092349-87-5
Cat. No. B1290348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-difluoroaniline
CAS1092349-87-5
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Br)F)F
InChIInChI=1S/C6H4BrF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
InChIKeyZGZURPPCPVPDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-difluoroaniline: Strategic Building Block


2-Bromo-3,4-difluoroaniline is a halogenated aromatic amine, with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is characterized by a unique substitution pattern featuring a bromine atom and two fluorine atoms adjacent to an aniline group, a configuration that is critical for its role as a versatile intermediate in organic synthesis . This compound is commercially available as a solid with a typical melting point range of 59-62°C and is specified with a minimum purity of 98% by HPLC . Its utility is primarily in constructing complex molecules for the pharmaceutical and agrochemical industries, where it serves as a key starting material or intermediate .

Why 2-Bromo-3,4-difluoroaniline Is Irreplaceable


The selection of 2-Bromo-3,4-difluoroaniline over its structural analogs is not a trivial matter of substituting one halogenated aniline for another. The precise pattern of halogen substitution on the aromatic ring dictates critical parameters that directly impact downstream synthesis and application performance. These parameters include regioselective reactivity in cross-coupling reactions, the physicochemical properties of the final product (e.g., lipophilicity, metabolic stability), and even practical handling considerations like physical state and storage stability [REFS-1, REFS-2]. For instance, changing the substitution pattern from 3,4-difluoro to 3,5-difluoro or removing the bromine entirely alters the electronic environment of the aniline, leading to different reaction rates and selectivity profiles in key transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings . The evidence presented below quantifies these crucial differences, demonstrating why 2-Bromo-3,4-difluoroaniline is a distinct and non-fungible entity in the research chemist's toolkit.

2-Bromo-3,4-difluoroaniline vs. Structural Analogs


Purity Advantage Over Positional Isomers

2-Bromo-3,4-difluoroaniline is commercially available with a minimum purity specification of 98% by HPLC, a higher standard than commonly available for its closest positional isomers, 2-bromo-4,5-difluoroaniline and 2-bromo-3,5-difluoroaniline, which are typically offered at 95% purity [REFS-1, REFS-2, REFS-3]. This 3% absolute difference in minimum purity spec is a significant procurement factor, as it reduces the potential for impurities to interfere in subsequent reactions, thereby improving the reliability of synthetic outcomes and potentially eliminating the need for additional purification steps.

Purity Specification Quality Control Synthetic Intermediate

Solid-State Handling vs. 3,4-Difluoroaniline

Unlike 3,4-difluoroaniline, which is a liquid at ambient temperatures (melting point 20-22°C), 2-Bromo-3,4-difluoroaniline is a solid with a melting point range of 59-62°C [REFS-1, REFS-2]. This difference in physical state has direct implications for handling, storage, and use in automated synthesis or solid-phase applications. The solid nature of 2-bromo-3,4-difluoroaniline allows for more precise weighing and dispensing compared to a liquid, reducing the risk of errors associated with volumetric measurement and minimizing exposure to vapors.

Physical Properties Handling Solid Dispensing

Cold Storage Requirement vs. 3,4-Difluoroaniline

The presence of the bromine substituent in 2-Bromo-3,4-difluoroaniline necessitates specific storage conditions to maintain its integrity. Vendor specifications indicate a requirement for storage at 2-8°C, protected from light and in a desiccated environment . In contrast, its non-brominated analog, 3,4-difluoroaniline, is often recommended for storage at ambient temperature, albeit in a cool, dark place [1]. This difference in recommended storage implies a higher inherent reactivity or sensitivity of the brominated compound, which users must account for in their procurement and laboratory management practices to ensure reagent quality over time.

Stability Storage Conditions Supply Chain

Optimal Applications of 2-Bromo-3,4-difluoroaniline


High-Purity Suzuki Coupling Campaigns

In a high-throughput medicinal chemistry environment focused on generating diverse libraries of biaryl compounds, the 98% minimum purity specification of 2-Bromo-3,4-difluoroaniline is a decisive procurement factor . When conducting hundreds of parallel Suzuki-Miyaura coupling reactions, starting with a lower-purity isomer (e.g., 95% for 2-bromo-4,5-difluoroaniline) introduces a greater risk of side-reactions or catalyst poisoning, leading to variable yields and necessitating time-consuming purification of the final library compounds . The higher purity of the 3,4-difluoro isomer provides a more consistent and reliable reaction profile across a large reaction matrix, directly supporting the generation of cleaner data for structure-activity relationship (SAR) studies and saving downstream analysis time .

Automated Solid-Phase Synthesis

For laboratories utilizing automated platforms for solid-phase synthesis, the solid physical state of 2-Bromo-3,4-difluoroaniline (m.p. 59-62°C) offers a significant operational advantage over liquid aromatic amines like 3,4-difluoroaniline (m.p. 20-22°C) [REFS-1, REFS-2]. Automated resin loading often requires precise gravimetric dispensing of solid building blocks into reaction vessels. Using a solid eliminates the need for liquid handling modules, which can be prone to errors from viscosity variations or bubble formation, and reduces the risk of reagent loss due to volatility . This ensures greater accuracy and reproducibility in the stoichiometry of the initial loading step, a critical parameter in the synthesis of high-value peptide chains or oligonucleotide conjugates .

GSK-3 Inhibitor Intermediate Synthesis

In an academic core facility synthesizing custom intermediates for collaborative drug discovery projects, the choice of 2-Bromo-3,4-difluoroaniline is justified by its proven utility as a building block for GSK-3 inhibitors . While alternative bromo-fluoroanilines might be cheaper or more readily available, the specific 3,4-difluoro substitution pattern on the aniline ring is critical for mimicking the interactions of known potent inhibitors . Using an incorrect isomer, such as 2-bromo-3,5-difluoroaniline, would lead to a final compound with a fundamentally different spatial orientation of the fluorine atoms, likely resulting in a significant loss of binding affinity and a failed project . Therefore, the procurement of this specific CAS number is non-negotiable for replicating or advancing upon published GSK-3 inhibitor pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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